molecular formula C10H6BrClO B12823593 4-Bromo-2-chloro-1-naphthalenol

4-Bromo-2-chloro-1-naphthalenol

Cat. No.: B12823593
M. Wt: 257.51 g/mol
InChI Key: JFEQJWNWRKCUBV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-naphthalenol is an organic compound with the molecular formula C10H6BrClO It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-naphthalenol typically involves the halogenation of 1-naphthol. One common method is the bromination of 2-chloro-1-naphthol using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination and bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-naphthalenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the hydroxyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

4-Bromo-2-chloro-1-naphthalenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-1-naphthalenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

    4-Bromo-1-naphthol: Similar structure but lacks the chlorine atom.

    2-Chloro-1-naphthol: Similar structure but lacks the bromine atom.

    1-Naphthol: The parent compound without any halogen substitutions.

Uniqueness: 4-Bromo-2-chloro-1-naphthalenol is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with only one halogen atom, making it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

4-bromo-2-chloronaphthalen-1-ol

InChI

InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H

InChI Key

JFEQJWNWRKCUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br

Origin of Product

United States

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